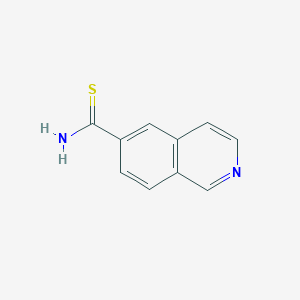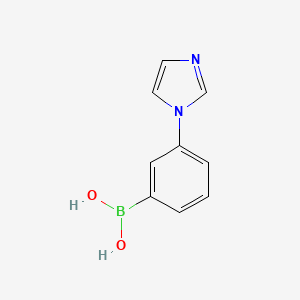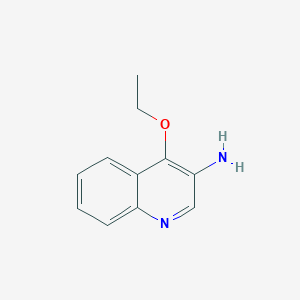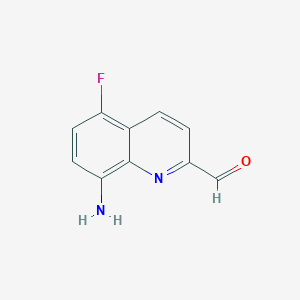
8-Amino-5-fluoroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5-fluoroquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 8th position, a fluorine atom at the 5th position, and an aldehyde group at the 2nd position of the quinoline ring. It has a molecular formula of C10H7FN2O and a molecular weight of 190.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5-fluoroquinoline-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amino derivative.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-5-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions involving the amino group.
Major Products:
Oxidation: 8-Amino-5-fluoroquinoline-2-carboxylic acid.
Reduction: 8-Amino-5-fluoroquinoline-2-methanol.
Substitution: Various amides and other derivatives depending on the substituents introduced.
Scientific Research Applications
8-Amino-5-fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe for studying biological systems.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Amino-5-fluoroquinoline-2-carbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The aldehyde group can react with nucleophiles, making it a versatile intermediate in biochemical pathways .
Comparison with Similar Compounds
8-Aminoquinoline: Lacks the fluorine and aldehyde groups, making it less versatile in certain chemical reactions.
5-Fluoroquinoline-2-carbaldehyde: Lacks the amino group, reducing its potential for forming hydrogen bonds.
8-Amino-5-chloroquinoline-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological properties.
Uniqueness: 8-Amino-5-fluoroquinoline-2-carbaldehyde is unique due to the presence of both the fluorine atom and the amino group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
8-amino-5-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H,12H2 |
InChI Key |
WNZSXRAJBQHEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



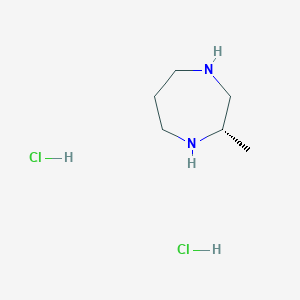

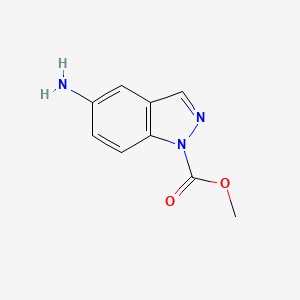

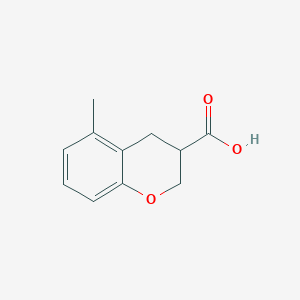

![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)

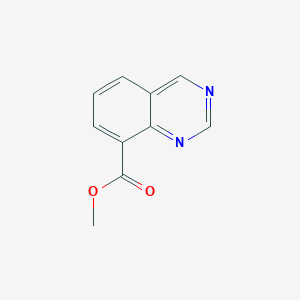
![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
